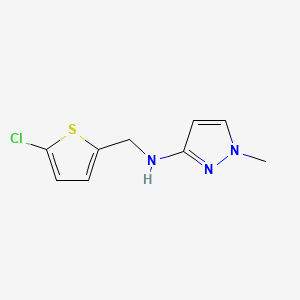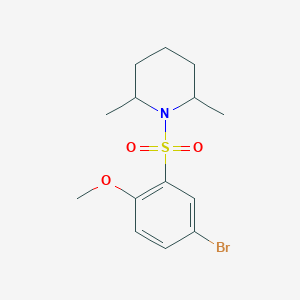![molecular formula C14H25N3O4 B7574973 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid](/img/structure/B7574973.png)
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid, also known as DPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid exerts its effects through the activation of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety and depression, and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to have various biochemical and physiological effects, depending on the research field and the experimental conditions. In neuroscience, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors. In cancer research, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In drug development, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to have potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its well-established synthesis method, and its potential applications in various research fields. However, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the use of 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid as a tool compound for the study of mGluR5 signaling and its downstream pathways may provide new insights into the pathophysiology of various neurological and psychiatric disorders.
Synthesemethoden
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid can be synthesized through a multistep process that involves the reaction of piperidine-4-carboxylic acid with dimethylcarbamoyl chloride followed by the reaction with isopropylamine and chloroacetic anhydride. The final product is obtained through the reaction with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been used as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system. In cancer research, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In drug development, 2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid has been used as a lead compound for the development of new drugs targeting mGluR5.
Eigenschaften
IUPAC Name |
2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-10(2)17(9-12(18)19)13(20)11-5-7-16(8-6-11)14(21)15(3)4/h10-11H,5-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSMAHNWKQEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)C1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)
![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)
![2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)
![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine](/img/structure/B7574991.png)
![2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7574994.png)